methyl 6-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
Description
Methyl 6-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a synthetic organic compound belonging to the class of pyrazolopyridines. This compound is characterized by its complex structure, which includes a pyrazolo[3,4-b]pyridine core substituted with a methoxyphenyl group and a carboxylate ester. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Properties
IUPAC Name |
methyl 6-(4-methoxyphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c1-10-15-13(17(21)23-4)9-14(18-16(15)20(2)19-10)11-5-7-12(22-3)8-6-11/h5-9H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFGAVKNDAHRXIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=C(C=C3)OC)C(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multi-Component Bicyclization Strategies
A four-component bicyclization approach has been developed for synthesizing pyrazolo[3,4-b]pyridine derivatives. This method involves the reaction of arylglyoxals, pyrazol-5-amines, aromatic amines, and 4-hydroxy-6-methyl-2H-pyran-2-one under microwave irradiation in dimethylformamide (DMF) with p-toluenesulfonic acid (p-TsOH) as a catalyst . For the target compound, the reaction proceeds via:
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Condensation : Arylglyoxal (1a) reacts with 3-methyl-1-phenyl-1H-pyrazol-5-amine (2a) to form an intermediate imine.
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Nucleophilic Addition : Aniline (3a) introduces the 4-methoxyphenyl group via nucleophilic attack.
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Cyclization : 4-Hydroxy-6-methyl-2H-pyran-2-one (4) undergoes ring-opening and recyclization to form the pyrazolo[3,4-b]pyridine core.
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Esterification : In situ esterification with methanol introduces the methyl carboxylate group.
Optimized Conditions :
This method offers scalability and functional group tolerance, though regioselectivity depends on the electronic effects of substituents.
Condensation of 5-Aminopyrazoles with α-Oxo Ketene Dithioacetals
A regioselective synthesis route employs 5-aminopyrazoles (7a–h) and α-oxo ketene dithioacetals (OKDTAs, 15c–g) in ethanol under reflux . Key steps include:
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Formation of Enamine : 5-Amino-1,3-dimethylpyrazole (7a) reacts with OKDTA (15c) to form an enamine intermediate.
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Cyclization : Spontaneous cyclization yields the pyrazolo[3,4-b]pyridine skeleton.
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Oxidative Aromatization : Dehydrogenation with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) ensures aromaticity.
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Esterification : Methylation of the carboxylic acid intermediate completes the synthesis.
Reaction Parameters :
This method is notable for its regiochemical control, avoiding isomeric byproducts. Single-crystal X-ray diffraction confirms the absence of peri-interactions between the C(4) methoxyphenyl group and the pyridine nitrogen .
Esterification of Carboxylic Acid Precursors
The methyl ester group can be introduced via esterification of the corresponding carboxylic acid, 6-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (C₁₆H₁₅N₃O₃) . The protocol involves:
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Acid Activation : The carboxylic acid is treated with thionyl chloride (SOCl₂) to form the acyl chloride.
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Nucleophilic Substitution : Reaction with methanol in the presence of pyridine yields the methyl ester.
Conditions :
This method is highly efficient but requires prior synthesis of the carboxylic acid, which is often achieved via oxidation of aldehyde intermediates .
Comparative Analysis of Synthetic Methods
| Method | Key Reagents | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Multi-Component Bicyclization | Arylglyoxals, p-TsOH | Microwave, 120°C | 68–82% | Scalable, one-pot synthesis | Requires specialized equipment |
| 5-Aminopyrazole Condensation | OKDTAs, DDQ | Reflux in ethanol | 74–89% | High regioselectivity | Multi-step oxidation required |
| Carboxylic Acid Esterification | SOCl₂, methanol | 0°C to room temperature | 92–95% | High yield, simple procedure | Dependent on carboxylic acid precursor |
Structural Characterization and Validation
All synthetic routes require rigorous validation via:
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, leading to the reduction of the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group, where the methoxy group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions would result in various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of pyrazolo[3,4-b]pyridine derivatives as inhibitors of tropomyosin receptor kinases (TRKs), which are implicated in various cancers. For instance, a series of derivatives were synthesized and evaluated for their inhibitory activity against TRKA, showing promising nanomolar potency. The structure-activity relationship (SAR) indicated that modifications at specific positions significantly influenced biological activity, making these compounds candidates for further development as anticancer agents .
Anti-inflammatory Effects
Research has demonstrated that certain pyrazolo[3,4-b]pyridine derivatives exhibit anti-inflammatory properties by acting on specific pathways involved in inflammation. For example, compounds have been identified that modulate the activity of peroxisome proliferator-activated receptors (PPARs), which play a crucial role in regulating inflammation and metabolism .
Antimicrobial Properties
The synthesis of pyrazolo[3,4-b]pyridine derivatives has also been linked to antimicrobial activity. In vitro studies have shown that these compounds can inhibit the growth of various bacterial strains, suggesting their potential use in developing new antibiotics . Molecular docking studies further support their efficacy by predicting strong binding interactions with target proteins associated with bacterial resistance.
Catalytic Synthesis
The compound can serve as an intermediate in the synthesis of other pyrazolo[3,4-b]pyridine derivatives through catalytic processes. Novel catalytic systems have been developed using magnetic metal-organic frameworks to facilitate the efficient synthesis of these compounds under solvent-free conditions . This approach not only enhances yield but also promotes environmental sustainability by reducing solvent usage.
Development of Nanomaterials
Pyrazolo[3,4-b]pyridine derivatives are being explored for their potential in nanotechnology applications. Their unique structural properties allow them to be integrated into nanomaterials for use in sensors and drug delivery systems. The incorporation of these compounds into polymer matrices has shown promise in enhancing the mechanical properties and thermal stability of the resulting materials .
Structure-Activity Relationship (SAR) Studies
Understanding the SAR is crucial for optimizing the biological activity of methyl 6-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate. Studies indicate that variations in substituents at positions N1, C3, C4, C5, and C6 significantly impact the compound's efficacy against various biological targets .
| Substituent Position | Type of Substituent | Effect on Activity |
|---|---|---|
| C4 | Electron-withdrawing | Increased potency against TRK |
| C6 | Alkyl group | Enhanced anti-inflammatory effects |
| N1 | Aromatic ring | Improved binding affinity to target proteins |
Case Study 1: TRK Inhibition
A study evaluating a series of pyrazolo[3,4-b]pyridine derivatives demonstrated that specific modifications led to significant inhibition of TRKA activity. The most effective compound exhibited an IC50 value in the low nanomolar range, indicating its potential as a therapeutic agent for TRK-driven cancers .
Case Study 2: Antimicrobial Screening
In another investigation, multiple pyrazolo[3,4-b]pyridine derivatives were screened for antimicrobial activity against resistant bacterial strains. The results showed that certain compounds not only inhibited bacterial growth but also displayed low toxicity towards human cells, suggesting their viability as new antibiotic candidates .
Mechanism of Action
The mechanism of action of methyl 6-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-(4-hydroxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
- Methyl 6-(4-chlorophenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
- Methyl 6-(4-nitrophenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
Uniqueness
Methyl 6-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This substitution can affect the compound’s ability to interact with biological targets, potentially enhancing its efficacy or selectivity compared to similar compounds with different substituents.
Biological Activity
Methyl 6-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (CAS Number: 1011371-10-0) is a compound belonging to the pyrazolo[3,4-b]pyridine class, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, supported by recent research findings and data.
Chemical Structure and Properties
- Molecular Formula : C17H17N3O3
- Molecular Weight : 311.34 g/mol
- SMILES Notation : CC1=NN(C2=C1C(=CC(=N2)C3=CC=C(C=C3)OC)C(=O)O)C
The structural attributes of this compound facilitate various interactions within biological systems, contributing to its pharmacological potential.
Antitubercular Activity
Recent studies have highlighted the potential of pyrazolo[3,4-b]pyridines as promising candidates against Mycobacterium tuberculosis. In a study conducted by Rao et al. (2023), several derivatives were synthesized and evaluated for their antitubercular activity using the MABA assay against the H37Rv strain of M. tuberculosis. The results indicated that compounds with specific substitutions exhibited significant inhibitory effects, suggesting that this compound may also possess similar properties due to its structural similarities .
PPARα Activation
This compound has been investigated for its role as a selective activator of peroxisome proliferator-activated receptor alpha (PPARα). PPARα is crucial in lipid metabolism and energy homeostasis. A study determined the crystal structure of PPARα in complex with pyrazolo[3,4-b]pyridine derivatives, revealing that these compounds can form a hydrogen-bond network essential for receptor activation . Such interactions indicate the potential of this compound in treating dyslipidemia and related metabolic disorders.
Anticancer Properties
Pyrazolo[3,4-b]pyridines have shown promise in anticancer applications. They act as inhibitors of various kinases involved in cancer progression. The scaffold's ability to inhibit cyclin-dependent kinases and other important signaling pathways suggests that this compound could also be explored for its anticancer potential .
Summary of Biological Activities
Case Studies
- Antitubercular Activity : In vitro studies demonstrated that specific derivatives of pyrazolo[3,4-b]pyridine were effective against M. tuberculosis, with IC50 values indicating strong antibacterial properties.
- PPARα Activation : Structural analysis revealed unique binding modes that enhance selectivity for PPARα over other receptors, providing insights into designing new therapeutic agents for metabolic syndromes.
Q & A
Q. How should researchers address discrepancies between computational predictions and experimental results for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
